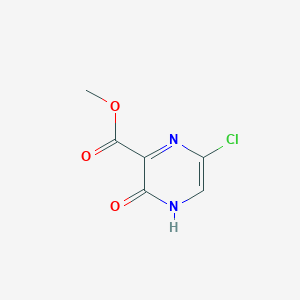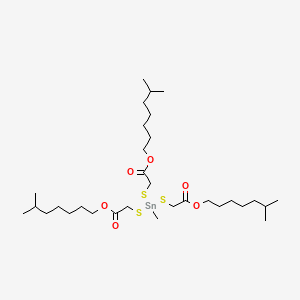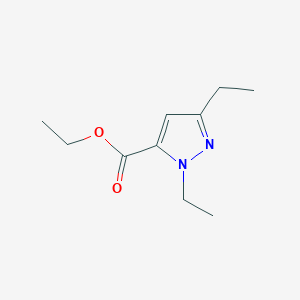
2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride
Übersicht
Beschreibung
2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride, also known as CPME, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological activities. CPME has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Agents Synthesis
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound is used as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .
- Methods of Application: An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described .
- Results: The synthesized 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position showed promising anticancer activity in vitro .
Magnetic Resonance Imaging (MRI) Contrast Agent
- Scientific Field: Biomedical Engineering
- Application Summary: This compound was used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
- Methods of Application: The compound was used as a reagent in base catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF .
- Results: The synthesized Gd3+ diethylenetriaminepentaacetic acid bisamide complex showed sensitivity to Zn2+, making it a potential contrast agent for MRI .
Synthesis of Biologically Active Compounds
- Scientific Field: Organic Chemistry
- Application Summary: 2-Chloromethyl-4(3H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds .
- Methods of Application: An improved synthetic procedure for 2-chloromethyl-4(3H)-quinazolinones starting from o-anthranilic acids was described .
- Results: The synthesized 2-chloromethyl-4(3H)-quinazolinones were used as key intermediates in the preparations of novel anticancer agents with 4-anilinoquinazoline scaffold .
Chemical Reagent
- Scientific Field: Chemical Synthesis
- Application Summary: This compound is used as a reagent in various chemical reactions .
- Methods of Application: The specific methods of application depend on the reaction being carried out .
- Results: The results of the reactions vary depending on the specific reaction conditions and the other reactants involved .
Synthesis of Anticancer Agents with 4-Anilinoquinazoline Scaffolds
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound is used as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .
- Methods of Application: An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described .
- Results: The synthesized 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position showed promising anticancer activity in vitro .
Chemical Reagent in Various Reactions
- Scientific Field: Chemical Synthesis
- Application Summary: This compound is used as a reagent in various chemical reactions .
- Methods of Application: The specific methods of application depend on the reaction being carried out .
- Results: The results of the reactions vary depending on the specific reaction conditions and the other reactants involved .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-4-methoxy-5-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-6-5-10-7(4-9)3-8(6)11-2;/h3,5H,4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNDPEVBJHZSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)CCl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622985 | |
| Record name | 2-(Chloromethyl)-4-methoxy-5-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride | |
CAS RN |
94452-59-2 | |
| Record name | 2-(Chloromethyl)-4-methoxy-5-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1603866.png)










